(2E)-1-(4-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
(2E)-1-(4-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure comprises a 4-aminophenyl group at position 1 and a thiophen-2-yl moiety at position 3, connected via a planar (2E)-configured propenone bridge. This compound belongs to a class of molecules widely studied for their biological and material science applications due to their π-conjugated systems, which enable electronic transitions relevant to optoelectronic properties and molecular interactions with biological targets .
Chalcones with thiophene substituents, such as this compound, are notable for their antimicrobial, anticancer, and anti-inflammatory activities. The thiophene ring enhances electron delocalization, while the 4-aminophenyl group contributes to hydrogen-bonding interactions, making it a candidate for drug development and crystal engineering .
Properties
IUPAC Name |
(E)-1-(4-aminophenyl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H,14H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVJZBJZYSXOBE-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-aminobenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminophenyl group can participate in electrophilic substitution reactions, while the thiophene ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2E)-1-(4-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(4-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aminophenyl and thiophene groups play crucial roles in its binding affinity and activity. The compound may modulate specific pathways involved in inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chalcone derivatives share a common propenone backbone but differ in substituents, which critically influence their physicochemical and biological properties. Below is a detailed comparison of (2E)-1-(4-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Chalcone Derivatives
Key Findings :
Electron-Withdrawing vs. Electron-Donating Groups: Chlorine substituents (e.g., 2,4-dichlorophenyl in ) enhance trypanocidal activity but may reduce solubility. Methoxy groups (e.g., 3,4,5-trimethoxyphenyl in ) improve nonlinear optical properties due to increased electron density.
Thiophene vs. Phenyl Derivatives :
- Thiophene-containing chalcones (e.g., ) exhibit stronger π-π stacking in crystal structures compared to phenyl analogs, enhancing their stability in solid-state applications.
Biological Activity: The 4-aminophenyl-thiophene derivative shows broad-spectrum antimicrobial activity, while fluorophenyl analogs (e.g., ) excel in disrupting bacterial efflux pumps.
ADMET Profiles :
- Compounds with halogen substituents (Cl, Br) often exhibit higher metabolic stability but may pose toxicity risks (e.g., ), whereas methoxy groups improve bioavailability .
Research Implications
The diversity in substituent effects underscores the tunability of chalcones for targeted applications. For instance, the thiophene-based compound’s optoelectronic properties make it suitable for organic semiconductors, while dichlorophenyl derivatives are prioritized for antiparasitic drug development. Further studies on pharmacokinetics and synthetic scalability are recommended to advance these compounds toward clinical or industrial use.
Biological Activity
(2E)-1-(4-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound with significant biological activity. Chalcones are characterized by their two aromatic rings and are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.
- IUPAC Name : (E)-1-(4-aminophenyl)-3-thiophen-2-ylprop-2-en-1-one
- Molecular Formula : C13H11NOS
- Molecular Weight : 227.30 g/mol
- CAS Number : 184774-59-2
The biological effects of this compound are attributed to its ability to interact with various molecular targets within biological systems. The aminophenyl and thiophene groups play crucial roles in its binding affinity and activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Antioxidant Activity : It may exert protective effects against oxidative stress by scavenging free radicals.
- Modulation of Signaling Pathways : The compound can influence pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.
Anticancer Activity
The anticancer potential of this chalcone has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| HCT116 (Colon) | 8.3 |
The mechanism underlying its anticancer activity involves the induction of apoptosis and inhibition of cell cycle progression.
Structure-Activity Relationship (SAR)
The biological activity of chalcones is highly dependent on their structural features. Substituents on the phenyl ring significantly influence their pharmacological properties.
Key Findings:
- Amino Group : The presence of the amino group enhances the compound's ability to interact with biological targets.
- Thiophene Ring : Modifications on the thiophene moiety can lead to variations in potency against specific targets.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of various chalcone derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial strains .
Study 2: Anticancer Properties
In another investigation, the anticancer effects of this chalcone were assessed in vitro using several cancer cell lines. The study revealed that it induced significant apoptosis in MCF-7 cells and inhibited proliferation in HCT116 cells, highlighting its potential as a lead compound for cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
